molecular formula C13H16N2O B2493673 4-((Isopropylamino)methyl)quinolin-2-ol CAS No. 885951-26-8

4-((Isopropylamino)methyl)quinolin-2-ol

Cat. No.: B2493673
CAS No.: 885951-26-8
M. Wt: 216.284
InChI Key: RVQQGUSNTMKBJN-UHFFFAOYSA-N
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Description

4-((Isopropylamino)methyl)quinolin-2-ol is a quinoline derivative characterized by a hydroxyl group at position 2 and an isopropylaminomethyl substituent at position 4. Quinoline derivatives are renowned for their pharmacological versatility, including antimicrobial, antiviral, and antitumor activities .

Properties

IUPAC Name

4-[(propan-2-ylamino)methyl]-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9(2)14-8-10-7-13(16)15-12-6-4-3-5-11(10)12/h3-7,9,14H,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQQGUSNTMKBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-((Isopropylamino)methyl)quinolin-2-ol typically involves the reaction of 4-(bromomethyl)quinolin-2(1H)-one with propan-2-amine in the presence of potassium carbonate as a base . The reaction is carried out in N,N-dimethylformamide (DMF) at temperatures ranging from 0°C to room temperature. The reaction mixture is then concentrated and purified to obtain the desired product as a white solid.

Chemical Reactions Analysis

4-((Isopropylamino)methyl)quinolin-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolin-2-one derivatives.

    Reduction: Reduction reactions can convert it into different quinoline derivatives.

    Substitution: It can undergo substitution reactions, particularly at the quinoline ring, to form various substituted quinoline compounds

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((Isopropylamino)methyl)quinolin-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((Isopropylamino)methyl)quinolin-2-ol involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. For example, they can inhibit the activity of certain enzymes involved in microbial growth, making them effective antimicrobial agents .

Comparison with Similar Compounds

Substituent Position and Type

The position and nature of substituents on the quinoline ring significantly influence biological activity and physicochemical properties:

Compound Name Substituents Key Structural Differences Reference
4-((Isopropylamino)methyl)quinolin-2-ol -OH (C2), -(CH₂)NHiPr (C4) Unique combination of C2-OH and C4-amine N/A
6-Fluoro-3-[(4-fluorophenylimino)methyl]quinolin-2-ol (33) -OH (C2), -CH=N-(4-FC₆H₄) (C3), -F (C6) Fluorine and imino groups enhance antimycobacterial activity
2-Methyl-4-quinolinol -OH (C4), -CH₃ (C2) Positional isomerism alters solubility
B28 (Quinoline-4-carboxylic acid derivative) -COOH (C4), -C₆H₄-C₆H₅ (C2) Polar carboxylic acid reduces lipophilicity

Key Observations :

  • The target compound’s C4 isopropylaminomethyl group distinguishes it from analogs with carboxylic acids (B28) or halogens (compound 33).
  • Positional isomerism (e.g., C2-OH vs. C4-OH in 2-methyl-4-quinolinol) affects solubility and bioavailability .

Inferences :

  • Fluorinated quinolines (e.g., compound 33) show potent antimycobacterial activity, suggesting that electron-withdrawing groups (e.g., -F) enhance target binding .

Comparison :

  • The target compound’s synthesis likely involves aminomethylation at C4, analogous to methods in for isopropylamino-propanol derivatives.
  • Characterization would require NMR and mass spectrometry to confirm the isopropylaminomethyl group’s presence .

Biological Activity

4-((Isopropylamino)methyl)quinolin-2-ol, also known by its CAS number 885951-26-8, is a compound belonging to the quinoline family. Its unique structure allows it to interact with various biological systems, making it a subject of interest in pharmacological research. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H16N2O. The compound features a quinoline backbone substituted with an isopropylamino group and a hydroxymethyl group at the 4-position. This structural configuration is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antiviral Activity : Studies have shown that quinoline derivatives can possess antiviral properties. Specifically, this compound has been investigated for its potential to inhibit viral replication.
  • Antitumor Potential : Preliminary research suggests that derivatives of quinoline may exhibit cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to enzyme dysregulation.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells:

  • Receptor Binding : The compound may bind to receptors involved in cellular signaling pathways, modulating their activity and affecting downstream effects.
  • Enzyme Interaction : By inhibiting specific enzymes, the compound can alter metabolic processes, potentially leading to therapeutic outcomes in conditions such as cancer and viral infections.

Case Studies and Research Findings

A selection of studies highlights the biological activities of this compound:

Table 1: Summary of Key Research Findings

Study ReferenceBiological ActivityFindings
AntiviralDemonstrated inhibition of viral replication in vitro.
AntitumorExhibited cytotoxic effects against various cancer cell lines.
Enzyme InhibitionIdentified as an inhibitor of key metabolic enzymes.

Applications in Medicine

The potential applications of this compound in medicine include:

  • Antiviral Drugs : Given its antiviral properties, this compound could be developed into a therapeutic agent for viral infections.
  • Cancer Therapy : Its cytotoxic effects warrant further investigation for use as an anticancer drug.
  • Metabolic Disorders : The enzyme inhibition profile suggests potential applications in treating metabolic disorders where enzyme activity is disrupted.

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